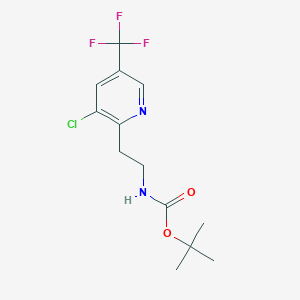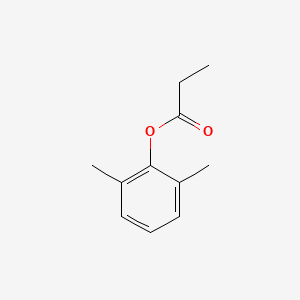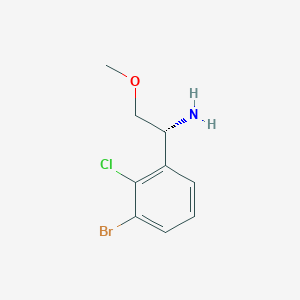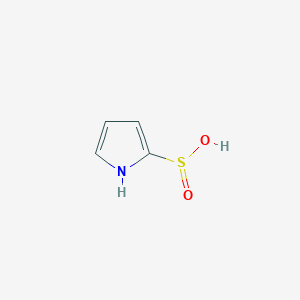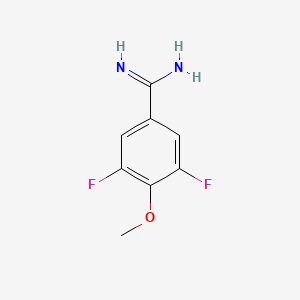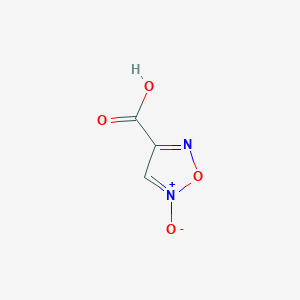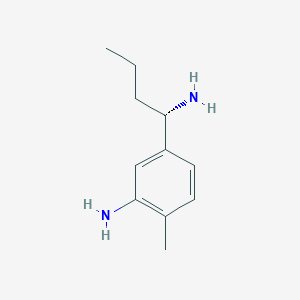
(S)-5-(1-Aminobutyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Aminobutyl)-2-methylaniline is a chiral amine compound with potential applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methylaniline structure. The compound’s chirality is due to the presence of a stereocenter at the butyl chain, making it an enantiomerically pure substance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminobutyl)-2-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylaniline.
Formation of the Butyl Chain: The butyl chain is introduced through a series of reactions, including alkylation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors to perform the alkylation step efficiently.
Chiral Catalysis: Employing chiral catalysts to ensure high enantiomeric purity.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-Aminobutyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-5-(1-Aminobutyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-Aminobutyl)-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and ionic interactions with active sites, influencing biological pathways and processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(1-Aminobutyl)-2-methylaniline: The enantiomer of the compound with different stereochemistry.
(S)-4-(1-Aminobutyl)aniline: A similar compound with a different substitution pattern on the aromatic ring.
(S)-1-(3-Aminobutyl)benzene: Another related compound with variations in the position of the amino group.
Uniqueness
(S)-5-(1-Aminobutyl)-2-methylaniline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
5-[(1S)-1-aminobutyl]-2-methylaniline |
InChI |
InChI=1S/C11H18N2/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10H,3-4,12-13H2,1-2H3/t10-/m0/s1 |
Clave InChI |
MZSRUNGGJRGYHH-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=C(C=C1)C)N)N |
SMILES canónico |
CCCC(C1=CC(=C(C=C1)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

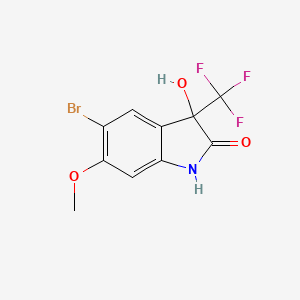
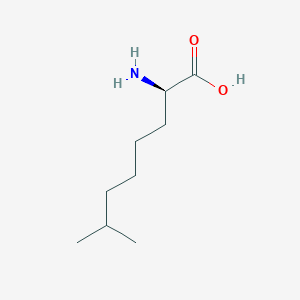
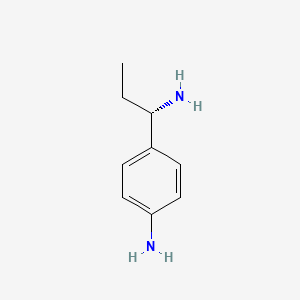
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
